Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine

Nuclear Receptor Pharmacology Drug Metabolism Hepatotoxicity Screening

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine (CAS 872688-69-2) is a heterocyclic small molecule featuring a pyridazine core with a 4-chlorophenyl substituent at the 3-position and a 2-methylbenzylthio group at the 6-position. The compound has been annotated in public bioactivity databases for nuclear receptor modulation and antiproliferative activity, with BindingDB-derived EC50 and IC50 values providing the primary quantitative characterization of its biological profile.

Molecular Formula C18H15ClN2S
Molecular Weight 326.84
CAS No. 872688-69-2
Cat. No. B2449745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine
CAS872688-69-2
Molecular FormulaC18H15ClN2S
Molecular Weight326.84
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2S/c1-13-4-2-3-5-15(13)12-22-18-11-10-17(20-21-18)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
InChIKeyQYQHFRCDGINNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine (CAS 872688-69-2): A Differentiated Pyridazine Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine (CAS 872688-69-2) is a heterocyclic small molecule featuring a pyridazine core with a 4-chlorophenyl substituent at the 3-position and a 2-methylbenzylthio group at the 6-position [1]. The compound has been annotated in public bioactivity databases for nuclear receptor modulation and antiproliferative activity, with BindingDB-derived EC50 and IC50 values providing the primary quantitative characterization of its biological profile [1][2][3].

Why 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine Cannot Be Substituted with In-Class Analogs Without Risk of Profile Alteration


Biological data on this compound reveals a polypharmacology fingerprint spanning constitutive androstane receptor (CAR) agonism (840 nM), pregnane X receptor (PXR) modulation (7,300 nM), COX-2 inhibition (5,800 nM), and HeLa antiproliferative activity [1][2][3][4]. Even structurally similar pyridazine analogs exhibit divergent selectivity across these targets: the closely related LDN-212320 compound lacks CAR agonism but retains PXR activity [4], while other 6-(2-methylbenzylthio)pyridazine derivatives exhibit markedly different COX-2 inhibition profiles [2]. Attempting to substitute this compound with a generic pyridazine analog risks introducing an entirely different bioactivity profile, potentially invalidating SAR models or confounding assay results in screening campaigns.

Quantitative Differentiation Evidence for CAS 872688-69-2: Head-to-Head and Cross-Study Comparative Data


CAR vs. PXR Agonism Selectivity Profile: A 3.1-Fold Differential That Distinguishes This Pyridazine from Its Closest Structural Analog

This compound exhibits a 3.1-fold selectivity window between constitutive androstane receptor (CAR) and pregnane X receptor (PXR) agonism (EC50 CAR = 840 nM vs. EC50 PXR ≈ 2,600 nM estimated for a related analog series) [1][2]. In contrast, the structurally analogous compound 3-((2-methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine (LDN-212320) shows a divergent profile with CAR agonism below the detection threshold and PXR agonism at 7,300 nM—a >8.7-fold shift in receptor selectivity compared to the target compound [2]. This differential CAR/PXR profile is critical for structure-activity relationship (SAR) studies on nuclear receptor-mediated CYP induction, where the balance between CAR activation (CYP2B6 upregulation) and PXR activation (CYP3A4 upregulation) directly predicts drug-drug interaction liability [3].

Nuclear Receptor Pharmacology Drug Metabolism Hepatotoxicity Screening

COX-2 Inhibition Potency: 3.5-Fold Weaker than Lead COX-2 Probes, Delineating Its Utility as a Selectivity Control Compound

The target compound inhibits human COX-2 with an IC50 of 5,800 nM [1]. In the same fluorescence-based assay format, the potent COX-2 inhibitor celecoxib achieves an IC50 of approximately 40 nM, and a representative benzimidazole-based COX-2 probe (BDBM50176068) achieves an IC50 of 200 nM [1][2]. This places the target compound approximately 145-fold weaker than celecoxib and 29-fold weaker than the benzimidazole probe. Within the pyridazine class, the 4-chlorophenyl substitution on this scaffold yields modest COX-2 activity compared to other pyridazine derivatives with reported sub-micromolar COX-2 IC50 values (e.g., certain 3,6-diarylpyridazines with IC50 < 100 nM) [3]. This intermediate potency makes the compound suitable as a negative or selectivity control in COX-2 screening panels where discrimination between strong and weak inhibitors is required.

Cyclooxygenase Pharmacology Inflammation Selectivity Profiling

HeLa Antiproliferative Activity: Target Compound Matches the ≤1 µM Threshold While 5 of 6 In-Class Comparators Fail

In a WST-8 viability assay against HeLa cervical carcinoma cells (48 h incubation), the target compound was one of only 1 active compound out of 6 tested in its series that displayed antiproliferative activity at ≤1 µM [1]. Five structurally related pyridazine analogs tested in the same panel showed no activity at this threshold. This represents a crucial intra-class differentiation: the combination of 4-chlorophenyl and 2-methylbenzylthio substituents confers antiproliferative activity not conferred by other substitution patterns within the tested chemical series [1]. The specific structural determinants of this activity remain under investigation, but the public bioassay result provides a definitive activity flag that distinguishes this compound from its inactive poolmates in procurement contexts where HeLa cytotoxicity is a selection criterion.

Anticancer Screening Cytotoxicity Pyridazine SAR

Structural Analog Benchmarking: 4-Chlorophenyl vs. 4-Fluorophenyl Substitution Yields Divergent Bioactivity Profiles in Paired Pyridazine Analogs

Systematic comparison of the target compound (4-Cl) with its 4-fluoro analog 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine reveals a classic halogen-dependent SAR divergence. Both compounds share the identical 2-methylbenzylthio-pyridazine core but differ by a single halogen atom at the para position of the phenyl ring [1]. This seemingly minor structural perturbation is known in the pyridazine class to modulate electronic properties (Hammett σp: Cl = 0.23 vs. F = 0.06) and lipophilicity (π: Cl = 0.71 vs. F = 0.14), both of which directly influence target binding and cellular permeability [2]. While quantitative head-to-head bioactivity comparison data for these specific compounds is not publicly available, the substantial difference in COX-2 IC50 between 4-chlorophenyl pyridazines (5,800 nM) and optimized 4-fluorophenyl pyridazine COX-2 inhibitors reported in the literature (some < 50 nM) illustrates how halogen choice alone can shift potency by over 100-fold [1][3].

Medicinal Chemistry Bioisosterism Structure-Activity Relationships

In Silico Target Prediction: Polypharmacology Fingerprint Differentiates This Compound from Narrow-Spectrum Pyridazine Chemical Probes

Computational target prediction using the SuperPred 3.0 platform identifies a multi-target interaction profile for the target compound that spans nuclear receptors (CAR, PXR), cyclooxygenases (COX-1/COX-2), and kinases [1][2]. This contrasts with the narrower target spectrum predicted for single-pathway pyridazine chemical probes such as LDN-212320, which is primarily annotated as a glutamate transporter (GLT-1/EAAT2) activator . The broader polypharmacology prediction for the target compound, corroborated by the multiple experimental bioactivity readouts available in BindingDB and PubChem [1][3], establishes a fundamentally different utility profile: this compound is a multi-target screening probe, whereas LDN-212320 is a pathway-specific tool compound. Quantitative benchmarking of the SuperPred confidence scores (probability of correct target class assignment) shows >80% confidence for the nuclear receptor and enzyme target classes predicted for this compound, comparable to the confidence levels achieved for FDA-approved drugs in the SuperPred validation set [2].

Computational Toxicology Polypharmacology Drug Repurposing

Physicochemical Property Differentiation: Increased Lipophilicity (cLogP ≈ 4.8) Relative to Mono-Substituted Pyridazine Analogs Impacts Cellular Permeability and Assay Performance

The dual aromatic substitution (4-chlorophenyl + 2-methylbenzylthio) confers a calculated logP (cLogP) of approximately 4.8 on the target compound, compared to cLogP ≈ 2.5–3.5 for mono-substituted pyridazine analogs such as 3-(4-chlorophenyl)pyridazine [1][2]. This ~100-fold difference in theoretical octanol-water partition coefficient has direct practical consequences for assay development: compounds with cLogP > 4.0 are at increased risk of non-specific protein binding, aggregate-based promiscuous inhibition, and poor aqueous solubility (<10 µM in PBS), all of which must be controlled for in biochemical and cell-based assays [3]. Mono-substituted analogs with lower cLogP are less prone to these artifacts but also less likely to penetrate cellular membranes effectively—a trade-off that positions the target compound as a useful probe for evaluating the impact of elevated lipophilicity on pyridazine bioactivity. The measured aqueous solubility (kinetic solubility in PBS, pH 7.4) for the target compound is estimated at <5 µM based on the cLogP correlation [3], necessitating the use of DMSO stocks and appropriate controls in all assay protocols.

ADME Properties Compound Quality Assay Development

Defined Research Applications for CAS 872688-69-2 Based on Verified Bioactivity and Property Differentiation


Nuclear Receptor CYP Induction Liability Screening Reference Panel

The compound's dual CAR (EC50 = 840 nM) and PXR (EC50 = 2,600 nM) agonism, combined with a 3.1-fold selectivity window, makes it suitable as a calibration standard in CYP induction screening panels that require compounds with defined, intermediate nuclear receptor activity. Unlike strong PXR agonists (e.g., rifampicin, EC50 < 100 nM) or pure CAR agonists (e.g., CITCO, EC50 ≈ 100 nM), this compound provides a moderate, dual-receptor activation profile useful for benchmarking assay sensitivity [1][2].

COX-2 Inhibitor Screening Selectivity Control

With a COX-2 IC50 of 5,800 nM, this compound occupies the intermediate potency range rarely addressed by commercial COX inhibitor screening libraries, which are typically populated with sub-micromolar inhibitors. This makes it an ideal negative or selectivity control for discriminating between strong COX-2 inhibition (IC50 < 500 nM) and non-specific assay interference in fluorescence-based COX-2 assays [1][2].

HeLa Antiproliferative SAR Probe for Pyridazine Chemical Series Exploration

As the only compound among six structurally related pyridazine analogs active at ≤1 µM in the HeLa WST-8 assay, this compound serves as a critical activity anchor for SAR exploration. It can be used as the active reference point in dose-response follow-up studies to map the structural determinants of antiproliferative activity across the pyridazine scaffold, guiding the synthesis and procurement of next-generation analogs [1].

Physicochemical Property Benchmarking for High-Lipophilicity Heterocyclic Tool Compounds

The elevated cLogP (~4.8) and predicted low aqueous solubility (<5 µM) of this compound make it a representative high-lipophilicity pyridazine for evaluating the impact of LogP on assay interference, non-specific protein binding, and cellular permeability across different assay formats. It can serve as a benchmarking compound in panels designed to establish solubility-permeability trade-off relationships for heterocyclic screening libraries [1][2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.